tetramethylazanium;triacetyloxyboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white solid with a melting point of 93-98°C . This compound is commonly used as a reducing agent in organic synthesis due to its ability to transfer hydride ions.
Preparation Methods
Tetramethylazanium;triacetyloxyboranuide can be synthesized through the reaction of tetramethylammonium hydroxide with triacetoxyborane. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
Tetramethylazanium;triacetyloxyboranuide primarily undergoes reduction reactions. It is known for its ability to reduce carbonyl compounds to alcohols. Common reagents used in these reactions include methanol and ethanol as solvents. The major products formed from these reactions are the corresponding alcohols .
Scientific Research Applications
Tetramethylazanium;triacetyloxyboranuide has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of various biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other medicinal compounds.
Industry: It is utilized in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of tetramethylazanium;triacetyloxyboranuide involves the transfer of hydride ions to the target molecule. This transfer reduces the target molecule, typically a carbonyl compound, to its corresponding alcohol. The molecular targets are primarily carbonyl groups, and the pathways involved include nucleophilic addition reactions .
Comparison with Similar Compounds
Tetramethylazanium;triacetyloxyboranuide is unique due to its high efficiency as a reducing agent. Similar compounds include:
Tetramethylammonium borohydride: Another reducing agent but with different reactivity and selectivity.
Tetraethylammonium borohydride: Similar in function but with different physical properties and reactivity.
This compound stands out due to its specific reactivity and efficiency in reducing carbonyl compounds to alcohols.
Properties
IUPAC Name |
tetramethylazanium;triacetyloxyboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BO6.C4H12N/c1-4(8)11-7(12-5(2)9)13-6(3)10;1-5(2,3)4/h7H,1-3H3;1-4H3/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFZZOGKVOTFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.C[N+](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.